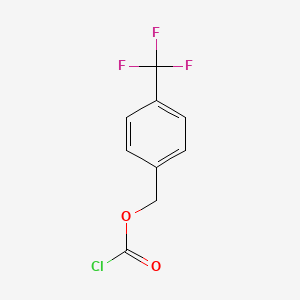

4-Trifluoromethylbenzyl chloroformate

Description

4-Trifluoromethylbenzyl chloroformate is a specialized acylating agent used in organic synthesis, particularly in pharmaceuticals and agrochemicals. Structurally, it consists of a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to a chloroformate (-OCOCl) functional group. The electron-withdrawing CF₃ group enhances its reactivity in nucleophilic acyl substitution reactions, making it valuable for introducing protected amine or alcohol functionalities in target molecules.

Key characteristics:

- Reactivity: High due to the electrophilic chloroformate group and the electron-withdrawing CF₃ substituent.

- Applications: Synthesis of carbamates, carbonates, and active pharmaceutical ingredients (APIs) requiring trifluoromethylated intermediates.

- Stability: Hydrolyzes slower than aliphatic chloroformates (e.g., ethyl or methyl) but faster than aromatic derivatives without electron-withdrawing groups .

Properties

Molecular Formula |

C9H6ClF3O2 |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl carbonochloridate |

InChI |

InChI=1S/C9H6ClF3O2/c10-8(14)15-5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 |

InChI Key |

IRHXSERNHFVRLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Functional Differences

The table below compares 4-trifluoromethylbenzyl chloroformate with other chloroformates based on substituent effects, reactivity, and applications:

| Compound | Molecular Formula | Key Substituent | Reactivity Profile | Common Applications |

|---|---|---|---|---|

| This compound | C₉H₆ClF₃O₂ | -CF₃ (para) | High electrophilicity; moderate hydrolysis | Drug intermediates, agrochemicals |

| Benzyl chloroformate | C₈H₇ClO₂ | -H (benzyl) | Moderate reactivity; slow hydrolysis | Peptide synthesis, polymer chemistry |

| p-Nitrophenyl chloroformate | C₇H₄ClNO₄ | -NO₂ (para) | Very high reactivity; rapid solvolysis | Bioconjugation, biomaterials |

| Ethyl chloroformate | C₃H₅ClO₂ | -C₂H₅ | Fast hydrolysis; highly volatile | Derivatization in GC analysis |

| Isobutyl chloroformate | C₅H₉ClO₂ | -CH(CH₂)₂ | Intermediate reactivity | Specialty esters, carbamates |

Notes:

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols .

- Hydrolysis rates : Aliphatic chloroformates (e.g., ethyl) hydrolyze faster than aromatic derivatives due to greater solubility in water. However, the -CF₃ group in this compound may slightly increase hydrolysis compared to unsubstituted benzyl chloroformate .

Solvolysis and Stability

- This compound: The -CF₃ group stabilizes the transition state during solvolysis, leading to faster reactions in polar solvents compared to benzyl chloroformate. However, it is less reactive than p-nitrophenyl chloroformate, where the -NO₂ group provides stronger electron withdrawal .

- Ethyl chloroformate : Rapid hydrolysis in aqueous environments limits its use in prolonged reactions, whereas this compound’s stability allows for controlled synthesis under mild conditions .

Derivatization Efficiency

- In chromatographic derivatization (e.g., for amino acids), chloroformates like ethyl or menthyl are commonly used. The -CF₃ group in this compound could improve UV detection sensitivity or alter retention times in HPLC, though direct evidence is lacking .

Research Findings and Trends

- Solvent Effects : Studies on p-nitrophenyl chloroformate demonstrate that solvent polarity significantly impacts solvolysis rates. For this compound, fluoroalcohol-containing solvents may further enhance reactivity due to hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.